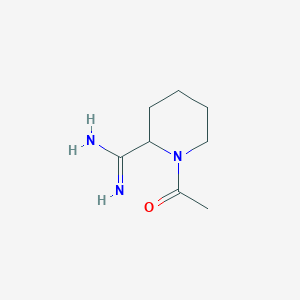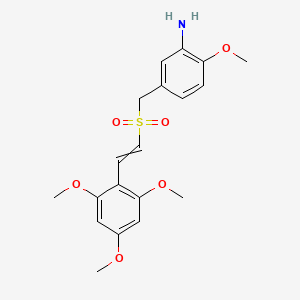![molecular formula C18H21N3O4 B12449993 N-[4-(diethylamino)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B12449993.png)
N-[4-(diethylamino)phenyl]-2-(2-nitrophenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(diethylamino)phenyl]-2-(2-nitrophenoxy)acetamide is a chemical compound with a complex structure that includes both aromatic and aliphatic components. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(diethylamino)phenyl]-2-(2-nitrophenoxy)acetamide typically involves the reaction of 4-(diethylamino)aniline with 2-nitrophenoxyacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperature and pressure conditions. The product is then isolated and purified using industrial-scale purification methods such as distillation or large-scale chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(diethylamino)phenyl]-2-(2-nitrophenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, where substituents such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens or alkyl groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
N-[4-(diethylamino)phenyl]-2-(2-nitrophenoxy)acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-[4-(diethylamino)phenyl]-2-(2-nitrophenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(Aminocarbonyl)-2-(4-nitrophenoxy)acetamide
- N-[4-(diethylamino)phenyl]-2-(4-nitrophenoxy)acetamide
- N-[4-(diethylamino)phenyl]-2-(2-methoxyphenoxy)acetamide
Uniqueness
N-[4-(diethylamino)phenyl]-2-(2-nitrophenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C18H21N3O4 |
|---|---|
Molekulargewicht |
343.4 g/mol |
IUPAC-Name |
N-[4-(diethylamino)phenyl]-2-(2-nitrophenoxy)acetamide |
InChI |
InChI=1S/C18H21N3O4/c1-3-20(4-2)15-11-9-14(10-12-15)19-18(22)13-25-17-8-6-5-7-16(17)21(23)24/h5-12H,3-4,13H2,1-2H3,(H,19,22) |
InChI-Schlüssel |
YCNPMMQMYUOHEB-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-dibromo-6-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}phenol](/img/structure/B12449910.png)
![[1-(3,5-Difluorophenyl)cyclohexyl]methanamine](/img/structure/B12449913.png)

![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B12449932.png)
![2-{[(3-cyano-1-methyl-1H-indol-2-yl)methyl]amino}benzoic acid](/img/structure/B12449948.png)

![1-Boc-3-[(2-bromophenyl-amino)-methyl]-azetidine](/img/structure/B12449958.png)
![4-(butan-2-yloxy)-N-[2-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B12449964.png)
![Methyl 3-[[2-(3,4-dimethylphenoxy)acetyl]amino]benzoate](/img/structure/B12449966.png)
![N-cyclohexyl-2-[(2-methylphenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B12449972.png)

![2-[(4-chlorophenyl)sulfanyl]-N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}propanamide](/img/structure/B12449984.png)

![3-Amino-3-[5-(2,5-dichlorophenyl)furan-2-yl]propanoic acid](/img/structure/B12450007.png)
